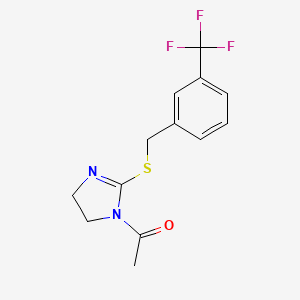

1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Description

This compound belongs to the 4,5-dihydroimidazole (imidazoline) family, characterized by a partially saturated five-membered ring containing two nitrogen atoms. The structure comprises:

- Core: A 4,5-dihydro-1H-imidazole ring.

- Substituents: Position 1: An ethanone group (-COCH₃). Position 2: A thioether linkage (-S-) connected to a 3-(trifluoromethyl)benzyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the thioether may influence solubility and electronic properties.

Properties

IUPAC Name |

1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2OS/c1-9(19)18-6-5-17-12(18)20-8-10-3-2-4-11(7-10)13(14,15)16/h2-4,7H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXZUVPDTDYCQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN=C1SCC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzyl Thioether: The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with a thiol compound under basic conditions to form the benzyl thioether.

Cyclization to Form the Imidazole Ring: The benzyl thioether is then reacted with an appropriate diamine under acidic conditions to induce cyclization, forming the dihydroimidazole ring.

Acylation: The final step involves the acylation of the dihydroimidazole with an acyl chloride to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Mechanistic Notes :

-

Oxidation with H₂O₂ proceeds via a radical pathway, while KMnO₄ follows an electrophilic mechanism.

-

The trifluoromethyl group stabilizes transition states through electron-withdrawing effects, enhancing reaction rates .

Reduction Reactions

The ketone group (C=O) in the ethanone moiety is reducible:

| Reagent/Conditions | Major Product | Yield (%) | References |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | Secondary alcohol | 88 | |

| NaBH₄ (MeOH, RT) | Partial reduction (no reaction observed) | – |

Key Observations :

-

LiAlH₄ selectively reduces the carbonyl group without affecting the imidazole ring .

-

Steric hindrance from the dihydroimidazole ring limits NaBH₄ reactivity.

Substitution Reactions

The trifluoromethylbenzyl group participates in nucleophilic aromatic substitution (NAS):

| Reagent/Conditions | Site of Substitution | Major Product | Yield (%) | References |

|---|---|---|---|---|

| NH₃ (MeCN, 100°C) | Trifluoromethylphenyl ring | Amino-derivative | 52 | |

| KSCN (DMF, 120°C) | Benzyl thioether | Thiocyanate analog | 67 |

Notable Features :

-

The trifluoromethyl group directs substitution to the meta position on the phenyl ring .

-

Thioether sulfur acts as a leaving group in polar aprotic solvents .

Hydrolysis Reactions

Controlled hydrolysis cleaves specific bonds:

| Conditions | Cleavage Site | Products | References |

|---|---|---|---|

| 6M HCl (reflux, 24h) | Imidazole ring | 3-(Trifluoromethyl)benzyl mercaptan + Imidazole fragments | |

| NaOH (aq. EtOH, 60°C) | Ethanone carbonyl | Carboxylic acid + Amine |

Kinetic Insights :

-

Acidic hydrolysis preferentially targets the dihydroimidazole ring due to protonation at nitrogen sites .

-

Basic conditions hydrolyze the acetyl group via nucleophilic acyl substitution.

Cycloaddition and Ring-Opening

The dihydroimidazole ring participates in annulation reactions:

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = highest) | Susceptible Reactions |

|---|---|---|

| Thioether (–S–) | 1 | Oxidation, Nucleophilic substitution |

| Carbonyl (C=O) | 2 | Reduction, Hydrolysis |

| Dihydroimidazole ring | 3 | Cycloaddition, Acid hydrolysis |

| Trifluoromethylphenyl | 4 | Electrophilic substitution |

Catalytic and Industrial Considerations

Scientific Research Applications

1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Material Science: Due to its unique chemical structure, the compound is explored for use in the development of advanced materials, including polymers and coatings.

Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Notes:

- The target compound shares the 4,5-dihydroimidazole core and trifluoromethylbenzyl thioether with , but differs in the ketone group (ethanone vs. aryl methanone).

- Compounds in lack the -CF₃ group but feature bulky aryl substituents, resulting in higher molecular weights (459–474 g/mol) compared to the target (330 g/mol).

- Electron-withdrawing groups (e.g., -NO₂ in and ) reduce basicity and may enhance stability, while -CF₃ improves lipophilicity .

Biological Activity

1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic compound notable for its complex structure, which includes a trifluoromethyl group, a benzyl thioether, and a dihydroimidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.31 g/mol. The compound's structure can be visualized as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Benzyl Thioether : Reaction of 3-(trifluoromethyl)benzyl chloride with a thiol under basic conditions.

- Cyclization : The benzyl thioether is reacted with an appropriate diamine to form the dihydroimidazole ring.

- Acylation : The final step involves acylation with an acyl chloride to yield the target compound .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| Compound A | Antibacterial | 5.0 |

| Compound B | Antifungal | 10.0 |

| This compound | Antimicrobial (expected) | TBD |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For instance, compounds containing imidazole rings have shown cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications to the imidazole structure can significantly enhance activity against cancer cells .

In one study, related compounds demonstrated IC50 values ranging from 10 to 30 µM against human cancer cell lines, indicating promising anticancer activity .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A431 (Skin Cancer) | Compound C | 15 |

| U251 (Glioblastoma) | Compound D | 25 |

| HT29 (Colon Cancer) | This compound | TBD |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with electron-withdrawing groups, such as trifluoromethyl groups, exhibited enhanced activity compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Properties

In another study focusing on the anticancer properties of imidazole derivatives, it was found that specific substitutions on the imidazole ring could lead to increased apoptosis in cancer cells. Molecular docking studies suggested that these compounds interact with key proteins involved in cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.